2-Methylamino-5-nitropyridine

Electrophilic substitution kinetics Nitropyridine synthesis Reaction mechanism

Substituting 2-methylamino-5-nitropyridine with positional isomers or N-alkyl analogs introduces quantifiable synthetic risk-differing π-electron delocalization (pEDA: 0.38 ortho vs. 0.42 para) and nitration kinetics (~70-fold rate reduction vs. parent) alter reactivity outcomes. This compound provides the defined 2-methylamino-5-nitro substitution pattern essential for reproducible downstream functionalization. • 98% purity grade with batch-specific HPLC, NMR, GC documentation for confident SAR interpretation • Documented electrophilic substitution kinetics support mechanistic study design • Defined melting point (178-180 °C) and spectroscopic signatures for analytical method calibration Supports medicinal chemistry, analytical method validation, and heteroaromatic reactivity research.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 4093-89-4
Cat. No. B1361840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylamino-5-nitropyridine
CAS4093-89-4
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-7-6-3-2-5(4-8-6)9(10)11/h2-4H,1H3,(H,7,8)
InChIKeyQCSKSRVVPACJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylamino-5-nitropyridine: Compound Class & Core Properties


2-Methylamino-5-nitropyridine (CAS 4093-89-4), also known as N-methyl-5-nitropyridin-2-amine, is a nitrated aminopyridine derivative with molecular formula C6H7N3O2 and molecular weight 153.14 g/mol . This compound exists as a solid (typically off-white to pale yellow crystalline powder) with a melting point of 178–180 °C and predicted boiling point of approximately 300.8 °C at 760 mmHg . It contains both a secondary methylamino group at the 2-position and a nitro group at the 5-position of the pyridine ring, affording a topological polar surface area (TPSA) of 70.74 Ų and moderate lipophilicity (XLOGP3 = 1.32) . The compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of antimicrobial and anti-inflammatory agents, and is commercially available in purity grades ranging from 95% to 98% .

2-Methylamino-5-nitropyridine: Why In-Class Analogs Fail


Substituting 2-methylamino-5-nitropyridine with apparently similar 2-substituted-5-nitropyridine derivatives introduces quantifiable risks to synthetic outcomes, analytical reliability, and downstream applications. The specific 2-methylamino-5-nitro substitution pattern confers a unique combination of electronic properties and molecular geometry that differs substantially from its positional isomers (e.g., 3-(N-methylamino)-2-nitropyridine or 5-(N-methylamino)-2-nitropyridine) as well as from analogs with different N-alkyl groups (e.g., 2-dimethylamino-5-nitropyridine) or alternative 2-position substituents (e.g., 2-chloro-5-nitropyridine) [1]. X-ray crystallographic and computational studies confirm that the meta- and para-substituted isomers exhibit fundamentally different π-electron delocalization characteristics and substituent electronic effects compared to ortho-substituted analogs [2]. Furthermore, nitration kinetics data demonstrate that the presence of a methylamino versus dimethylamino group, and the specific substitution pattern, dramatically alters electrophilic reactivity—differences that directly impact synthetic route feasibility and product predictability [3]. These compound-specific distinctions necessitate rigorous identity verification and preclude generic substitution without experimental validation.

2-Methylamino-5-nitropyridine: Differentiation Evidence


Nitration Rate Comparison

The presence of the 5-nitro group in 2-methylamino-5-nitropyridine substantially deactivates the pyridine ring toward further electrophilic substitution compared to the un-nitrated analog 2-methylaminopyridine. Direct comparative kinetic studies measuring the nitration of the corresponding 1-methyl cations revealed that 2-methylamino-5-nitropyridine nitrates approximately 70-fold more slowly than 2-methylaminopyridine under identical conditions [1]. This quantitative deactivation has direct implications for synthetic route planning and the prediction of byproduct formation in multi-step sequences.

Electrophilic substitution kinetics Nitropyridine synthesis Reaction mechanism

π-Electron Delocalization by Isomer Position

X-ray diffraction characterization of three N-methylamino-nitropyridine positional isomers—2-(N-methylamino)-5-nitropyridine (target compound), 3-(N-methylamino)-2-nitropyridine, and 5-(N-methylamino)-2-nitropyridine—reveals quantifiably different π-electron delocalization properties [1]. Using the pEDA/sEDA (π-electron donor-acceptor / σ-electron donor-acceptor) model, researchers quantified that the target compound (para-like substitution) exhibits a pEDA value of approximately 0.42 for the nitro group, compared to ~0.38 for the ortho-substituted analog and ~0.35 for the meta-substituted analog [2]. These differences arise from distinct intramolecular interactions and hydrogen-bonding patterns unique to each substitution pattern.

X-ray crystallography Aromaticity indices Electronic structure

Purity Grades: Validated vs. Standard

Commercially available 2-methylamino-5-nitropyridine is supplied in multiple purity grades with distinct quality control documentation. Standard commercial offerings typically specify ≥95% purity without guaranteed analytical validation . However, select suppliers provide material certified at 98% purity with batch-specific analytical reports including HPLC, NMR, and GC verification . This 3% absolute purity differential (≥98% vs. 95%) translates to potentially significant differences in impurity burden: a 95% purity grade may contain up to 5% total impurities (50 mg/g), whereas a 98% grade reduces this maximum impurity burden to 2% (20 mg/g)—a 60% reduction in potential contaminants .

Purity specification Quality control Analytical validation

Solubility & Lipophilicity Prediction

Computational physicochemical profiling provides actionable data for formulation and experimental planning. The ESOL method predicts aqueous solubility of approximately 1.96 mg/mL (Log S = -1.89), placing the compound in the 'soluble' classification range . Consensus Log Po/w across five predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) averages 0.32, indicating moderate lipophilicity . These values position 2-methylamino-5-nitropyridine as an intermediate polarity compound with balanced solubility characteristics suitable for standard organic solvent dissolution. Practical handling guidance indicates solubility in alcohols, ethers, and ketones, with ultrasonication at 37 °C recommended to enhance dissolution rates .

Solubility prediction Lipophilicity Formulation development

Light-Sensitive Storage Stability

2-Methylamino-5-nitropyridine exhibits specific stability characteristics that differentiate it from more robust nitroaromatic analogs. The compound is stable under standard laboratory conditions but undergoes degradation upon prolonged exposure to light and air . Consequently, recommended storage conditions specify keeping the material in a dark place under inert atmosphere at room temperature . This contrasts with the handling requirements of 2-chloro-5-nitropyridine, which is comparatively less sensitive to photodegradation and can be stored under standard ambient conditions with fewer restrictions [1].

Storage stability Degradation kinetics Material handling

Synthetic Precursor Comparison

2-Methylamino-5-nitropyridine can be synthesized via nucleophilic aromatic substitution using either 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine as starting materials. The chloro precursor route involves bubbling methylamine gas through a dichloromethane solution of 2-chloro-5-nitropyridine at room temperature . The bromo precursor route employs 2-bromo-5-nitropyridine with methylamine (2 M in THF) in methylene chloride at 50 °C . While both routes afford the target compound, the chloro precursor route offers advantages in reagent cost and commercial availability: 2-chloro-5-nitropyridine is approximately 30–40% less expensive per mole than the bromo analog based on current commercial pricing .

Synthetic methodology Nucleophilic aromatic substitution Process chemistry

2-Methylamino-5-nitropyridine: Research & Industrial Applications


Antimicrobial & Anti-Inflammatory Intermediate

2-Methylamino-5-nitropyridine serves as a critical synthetic intermediate in pharmaceutical research, particularly for developing antimicrobial and anti-inflammatory agents . The compound's 2-methylamino-5-nitro substitution pattern enables specific downstream functionalization pathways, including nitro group reduction to afford 2-methylamino-5-aminopyridine derivatives for further elaboration. The validated 98% purity grade with analytical documentation is essential for medicinal chemistry applications where trace impurities could confound structure-activity relationship (SAR) interpretations or produce false-positive screening hits .

Electrophilic Substitution & Nitration Mechanism

The quantifiably slower nitration kinetics of 2-methylamino-5-nitropyridine relative to 2-methylaminopyridine (approximately 70-fold rate reduction) make this compound a valuable model substrate for studying electronic deactivation effects in heteroaromatic systems [1]. Researchers investigating the 'proton loss' mechanism in electrophilic aromatic substitution, or those requiring a well-characterized nitro-substituted pyridine with known kinetic parameters, will find this compound's documented rate data essential for experimental design and data interpretation [1].

Positional Isomer Structure-Property Studies

The X-ray crystallographically characterized structures of 2-(N-methylamino)-5-nitropyridine and its ortho- and meta-substituted isomers provide a defined reference system for investigating substituent position effects on π-electron delocalization, aromaticity, and hydrogen-bonding networks [2]. The quantifiable differences in pEDA values (0.42 for para-like vs. 0.38 for ortho vs. 0.35 for meta) enable researchers to correlate electronic structure with reactivity outcomes in a controlled comparative framework [2]. High isomeric purity (≥98%) is critical for these studies to avoid confounding cross-isomer contamination.

Analytical Method Development & Reference Standard

The availability of 2-methylamino-5-nitropyridine with batch-specific HPLC, NMR, and GC analytical documentation supports its use as a reference standard in analytical method development and validation . The compound's defined melting point (178–180 °C) and characteristic spectroscopic signatures (including distinctive ¹H NMR methylamino doublet splitting due to the amino tautomeric form) provide reliable calibration points for chromatographic and spectroscopic method qualification [3]. The 98% purity grade with documented impurity profile is particularly suited for this application, as the reduced impurity burden minimizes interference in detector response linearity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylamino-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.